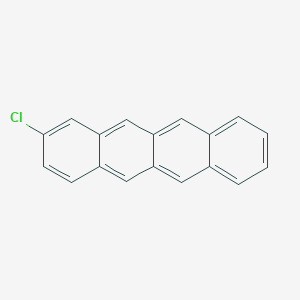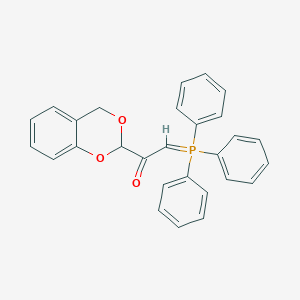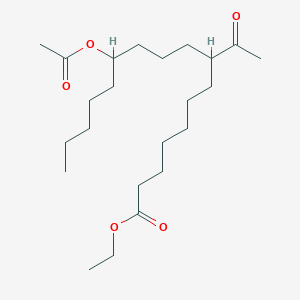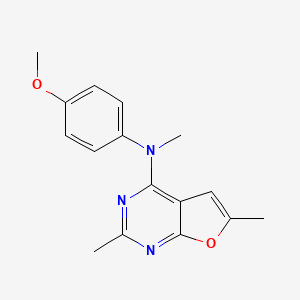
AAG-1
Overview
Description
. This compound has been investigated for its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of AAG-1 involves several steps, starting with the preparation of the furo(2,3-d)pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound
Chemical Reactions Analysis
AAG-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the furo(2,3-d)pyrimidine core.
Scientific Research Applications
AAG-1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown promise as an anti-cancer agent, particularly in the treatment of lung adenocarcinoma . It has been demonstrated to inhibit cell growth and induce apoptosis in cancer cells, making it a valuable compound for cancer research .
Mechanism of Action
The mechanism of action of AAG-1 involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins . By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to the inhibition of cancer cell growth and induction of apoptosis . This mechanism highlights the potential of this compound as a therapeutic agent for cancer treatment.
Comparison with Similar Compounds
AAG-1 can be compared to other similar compounds, such as tanespimycin (17-AAG), monorden, and alvespimycin, which are also Hsp90 inhibitors . While these compounds share a similar mechanism of action, this compound is unique in its chemical structure and specific interactions with Hsp90 . This uniqueness may contribute to its distinct pharmacological properties and potential advantages in therapeutic applications.
Properties
CAS No. |
1204408-18-3 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3O2/c1-10-9-14-15(17-11(2)18-16(14)21-10)19(3)12-5-7-13(20-4)8-6-12/h5-9H,1-4H3 |
InChI Key |
KVMLMFRXRZLEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C)N(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
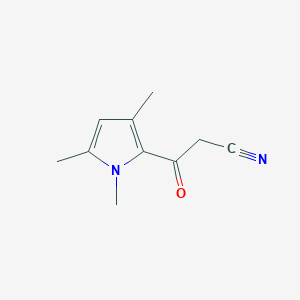
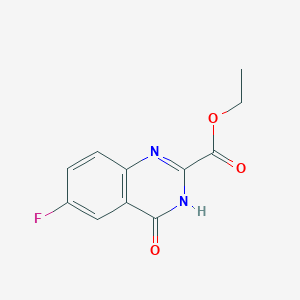
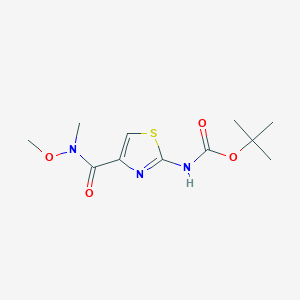
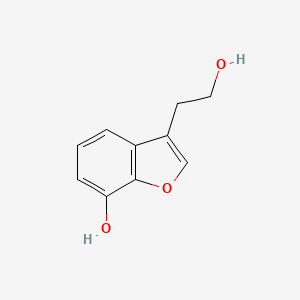
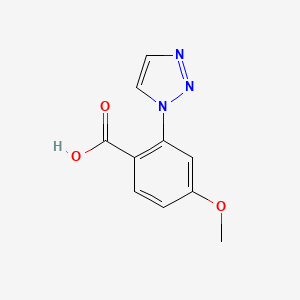
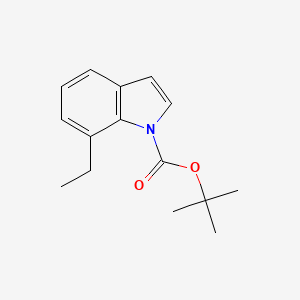
![5,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B8485248.png)
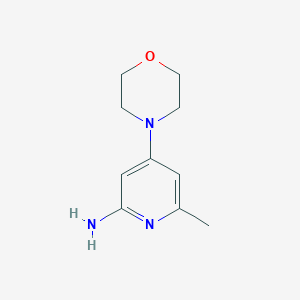
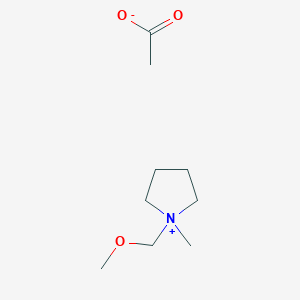
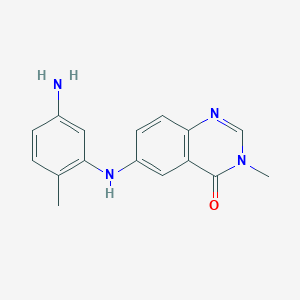
![1h-Indole,3-[2-(4-phenoxy-1-piperidinyl)ethyl]-](/img/structure/B8485276.png)
